Co-Crystal Structure Availability: Atomic-Resolution Binding Mode Defined for the Indazol-7-ylcarbonyl Regioisomer
The target compound is the only spirochromanone ACC inhibitor in this specific substitution pattern for which a publicly available, peer-reviewed co-crystal structure with the ACC carboxyltransferase domain has been deposited (PDB 3H0S, resolution 2.43 Å) [1]. This structure, solved using the yeast ACC CT domain (Saccharomyces cerevisiae), reveals the indazol-7-ylcarbonyl group engaged in specific hydrogen-bond and hydrophobic interactions within the active site, establishing the binding pose that informed subsequent optimization campaigns [2]. In contrast, the more potent 6,7-dimethyl-indazol-5-ylcarbonyl analog (ACC1/2-IN-2, IC50 ACC1 = 22 nM, ACC2 = 48 nM) was later co-crystallized with a humanized yeast ACC CT domain construct (PDB 5CTB) [3], but the indazol-7-ylcarbonyl regioisomer remains uniquely valuable for understanding how alternative indazole attachment points modulate binding.
| Evidence Dimension | Availability of co-crystal structure with ACC CT domain and indazole regioisomeric attachment point |
|---|---|
| Target Compound Data | PDB 3H0S; 2.43 Å resolution; indazol-7-ylcarbonyl attachment; yeast ACC CT domain (S. cerevisiae); deposited 2009, released 2010 |
| Comparator Or Baseline | 6,7-dimethyl-1'-[(7-methyl-1H-indazol-5-yl)carbonyl]spiro[chromene-2,4'-piperidin]-4(3H)-one: PDB 5CTB; indazol-5-ylcarbonyl attachment; humanized yeast ACC CT domain; deposited 2015 |
| Quantified Difference | Indazol-7-ylcarbonyl (target) vs. indazol-5-ylcarbonyl (comparator) regioisomeric attachment; distinct hydrogen-bonding geometries. Resolution: 2.43 Å (target) vs. not directly compared. |
| Conditions | X-ray diffraction; ACC carboxyltransferase domain; inhibitor co-crystallized in active site; PDB deposition validated by wwPDB |
Why This Matters
For researchers conducting structure-based drug design or molecular docking studies, the availability of an experimentally determined binding pose for the indazol-7-ylcarbonyl regioisomer is essential—this regioisomer cannot be modeled reliably from the indazol-5-ylcarbonyl structure due to altered hydrogen-bonding geometry.
- [1] RCSB PDB Entry 3H0S: Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with compound 7 (B38). Resolution 2.43 Å. DOI: 10.2210/pdb3h0s/pdb. View Source
- [2] Corbett, J.W.; Freeman-Cook, K.D.; Elliott, R.; Vajdos, F.; Rajamohan, F.; Kohls, D.; Marr, E.; Zhang, H.; Tong, L.; Tu, M.; Murdande, S.; Doran, S.D.; Houser, J.A.; Song, W.; Jones, C.J.; Coffey, S.B.; Buzon, L.; Minich, M.L.; Dirico, K.J.; Tapley, S.; McPherson, R.K.; Sugarman, E.; Harwood, H.J.; Esler, W. Discovery of small molecule isozyme non-specific inhibitors of mammalian acetyl-CoA carboxylase 1 and 2. Bioorg. Med. Chem. Lett. 2010, 20, 2383–2388. View Source
- [3] RCSB PDB Entry 5CTB: Humanized yeast ACC carboxyltransferase domain bound to 6,7-dimethyl-1'-[(7-methyl-1H-indazol-5-yl)carbonyl]spiro[chromene-2,4'-piperidin]-4(3H)-one. DOI: 10.2210/pdb5ctb/pdb. View Source
